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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)pyrrolidine
CAS No.: 383127-69-3
Cat. No.: B1366299
Get Quote
. J

Executive Summary

2-(2,4-Dichlorophenyl)pyrrolidine (CAS: 383127-69-3 for free base; 1197233-95-6 for HCI) is
a heterocyclic amine characterized by a pyrrolidine ring substituted at the C2 position with a
2,4-dichlorophenyl moiety.[1][2][3][4] Its structural rigidity and electron-deficient aromatic ring
create distinct spectroscopic signatures essential for identification in complex matrices (e.g.,
biological fluids or reaction mixtures).

This guide provides a definitive reference for the identification of this compound using Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The
data presented synthesizes empirical standards for 2-arylpyrrolidines with specific substituent
effects derived from the 2,4-dichloro motif.

Chemical Identity
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IUPAC Name

2-(2,4-Dichlorophenyl)pyrrolidine

Molecular Formula

C10H11CI2N

Molecular Weight

216.11 g/mol (Free Base)

Monoisotopic Mass

215.027 (35Clz2)

Key Isomers

(R)- and (S)- enantiomers (Chiral center at C2 of

pyrrolidine)

Mass Spectrometry (GC-MS) Profile

Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern of 2-

(2,4-dichlorophenyl)pyrrolidine follows the characteristic

-cleavage pathway observed in 2-substituted pyrrolidines, dominated by the stability of the

pyrrolidinium ion.

Fragmentation Logic

e Molecular lon (M+): The presence of two chlorine atoms imparts a distinct isotopic cluster at
m/z 215, 217, and 219 with relative intensities of approximately 9:6:1 (M : M+2 : M+4).

e Base Peak (m/z 70): The dominant fragmentation is the cleavage of the bond between the

pyrrolidine C2 and the aromatic ring. The charge is retained on the nitrogen-containing

fragment (pyrrolidinium ion, CaHsN), resulting in a base peak at m/z 70.

e Secondary lons:

o m/z 145/147/149: Dichlorobenzyl cation (loss of pyrrolidine ring).

o m/z 214: Loss of Hydrogen (M-1), common in cyclic amines.

Data Table: Key MS Peaks (El, 70 eV)
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m/z (Mass-to- . . . Fragmentation
Relative Intensity Assignment .

Charge) Mechanism

70 100% (Base) [CaHsN]* -Cleavage (Loss of Ar-
Cl2)

215 ~10-15% [M]*e Molecular lon (3>Cl2)
Isotope Peak

217 ~6-10% [M+2]+e
(35CIFCI)

219 ~1-2% [M+4]*e Isotope Peak (37Cl2)

145 <10% [C7H3Cl2]* Dichlorophenyl cation

Visualization: Fragmentation Pathway
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Caption: Electron lonization (El) fragmentation pathway showing the dominant formation of the
m/z 70 pyrrolidinium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof, distinguishing the 2,4-dichloro substitution pattern
from other isomers (e.g., 3,4-dichloro).

'H NMR (Proton) Analysis

The spectrum is defined by the ABX-like system of the trisubstituted aromatic ring and the
multiplets of the pyrrolidine ring.
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Solvent Reference: CDCls (7.26 ppm)
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Position

Shift (5
ppm)

Multiplicity

Coupling (J
Hz)

Integration

Assignment
Logic

Ar-H3

7.38-7.42

Doublet (d)

1H

Aromatic:
Meta-
coupling to
H5; isolated
between ClI

atoms.

Ar-H6

7.30-7.35

Doublet (d)

1H

Aromatic:
Ortho-
coupling to
H5; adjacent

to pyrrolidine.

Ar-H5

7.20-7.25

dd

J=84,21

1H

Aromatic:
Ortho to H6,
Meta to H3.

Py-H2

4.45 - 455

Triplet/dd

1H

Benzylic:
Deshielded
by aryl ring

and Nitrogen.

Py-H5

3.05-3.25

Multiplet

2H

-Methylene:
Adjacent to

Nitrogen.

Py-H3

2.15-2.30

Multiplet

1H

-Methylene:
Shielded, part
of ring

pucker.

Py-H3/4

1.60-1.95

Multiplet

3H

Ring Body:
Overlapping
methylene

envelope.
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13C NMR (Carbon) Analysis

Solvent Reference: CDClIs (77.16 ppm)

e Aromatic Carbons: Six distinct signals due to asymmetry.
o C-ClI (quaternary): ~133-135 ppm.
o C-ipso (quaternary): ~140 ppm (attached to pyrrolidine).
o C-H (methine): ~127, 129, 131 ppm.

e Pyrrolidine Carbons:
o C2 (Benzylic): ~58-60 ppm (Diagnostic chiral center).
o C5 (N-CH2): ~46-47 ppm.

o C3/C4: ~25-35 ppm.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form (HCI vs. Free Base) and the chlorination
pattern.

N-H Stretch:

o Free Base: Sharp, weak band at 3300—-3350 cm™1.
o HCI Salt: Broad, strong band at 2400-3000 cm~* (Ammonium N-H™).

Aromatic C-H: Weak stretches > 3000 cm1.

C=C Aromatic: 1470-1600 cm™1.

C-ClI Stretch: Strong, characteristic bands in the fingerprint region at 1000-1100 cm~! and
800-850 cm~1.

Experimental Protocols
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Protocol A: Sample Preparation for GC-MS

Objective: Isolate the free base for optimal volatilization and chromatography.

Dissolution: Dissolve 1 mg of the sample (HCI salt) in 1 mL of deionized water.

Basification: Add 100 pL of 1M NaOH or saturated NazCOs (pH > 10).

Extraction: Add 1 mL of Ethyl Acetate or Dichloromethane. Vortex for 30 seconds.

Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the organic (top/bottom) layer.

Injection: Inject 1 pL into the GC-MS inlet (Split 20:1).

Protocol B: Analytical Workflow

Unknown Sample
(Powder/Liquid)

Dissolve Direct (if pure)

Extraction (LLE)
pH > 10

NMR Analysis
(CDCI3/ D20)

Organic Phase

GC-MS Analysis
(El Source)

Data Validation

d, dd, d Pattern

Confirm ID:
2-(2,4-Dichlorophenyl)pyrrolidine
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Caption: Integrated analytical workflow for the confirmation of 2-(2,4-
Dichlorophenyl)pyrrolidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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